molecular formula C8H5ClN2S B14892903 7-Chloro-1,6-naphthyridine-2(1H)-thione

7-Chloro-1,6-naphthyridine-2(1H)-thione

Cat. No.: B14892903
M. Wt: 196.66 g/mol
InChI Key: ZZDATCZANVTWNW-UHFFFAOYSA-N
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Description

7-Chloro-1,6-naphthyridine-2(1H)-thione: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 7th position and a thione group at the 2nd position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,6-naphthyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-1,6-naphthyridine-2-carboxylic acid with a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or xylene at elevated temperatures to facilitate the formation of the thione group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Chloro-

Properties

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

7-chloro-1H-1,6-naphthyridine-2-thione

InChI

InChI=1S/C8H5ClN2S/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12)

InChI Key

ZZDATCZANVTWNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)NC2=CC(=NC=C21)Cl

Origin of Product

United States

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